molecular formula C11H9N3O B12343556 6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12343556
M. Wt: 199.21 g/mol
InChI Key: SRRIZCYXHILNFD-UHFFFAOYSA-N
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Description

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a pyrrole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one typically involves the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid and anhydrous sodium acetate. The reaction is carried out at 50°C for 4 hours, followed by neutralization with a sodium hydroxide aqueous solution. The product is then crystallized using ethyl acetate and n-hexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell division pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole
  • 1-methylindol derivatives
  • 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing compounds

Uniqueness

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15)

InChI Key

SRRIZCYXHILNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2C=CC3=NC(=O)NC3=C2

Origin of Product

United States

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